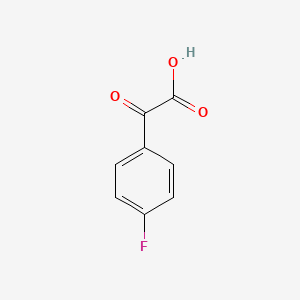

2-(4-Fluorophenyl)-2-oxoacetic acid

カタログ番号 B2960811

CAS番号:

2251-76-5

分子量: 168.123

InChIキー: YRGDGXWJSRZRAS-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

科学的研究の応用

Application 1: Production of Fluorinated Anesthetics

- Summary of the Application : 4-Fluorophenylacetic acid is used as an intermediate in the production of fluorinated anesthetics . These are a type of anesthetics that contain a fluorine atom and are used for inducing a loss of sensation or awareness.

Application 2: Synthesis of Isoindoline-1, 3-dione Derivatives

- Summary of the Application : 2-(2-(4-(2-(4-Fluorophenyl)-2-oxoethyl) piperazin-1-yl) ethyl) isoindoline-1, 3-dione, a derivative of 2-(4-Fluorophenyl)-2-oxoacetic acid, has been synthesized as an inhibitor of acetylcholinesterase .

- Results or Outcomes : The synthesized compound was found to inhibit acetylcholinesterase, an enzyme that is targeted in the treatment of conditions like Alzheimer’s disease .

Application 3: Multistimuli-Responsive Materials

- Summary of the Application : A guest molecule, 1-[2-(4-fluorophenyl)-2-oxoethyl]-4,4’-bipyridinium dichloride, which is a derivative of 2-(4-Fluorophenyl)-2-oxoacetic acid, was synthesized. This molecule demonstrated multistimuli-responsive chromic behaviors and photomodulable fluorescence .

- Methods of Application : The molecule was synthesized and then included in β-cyclodextrin to form an inclusion complex. This complex demonstrated multiple chromic behaviors under the external stimuli of light, heat, and vapors of ammonia and some organic amines .

- Results or Outcomes : The chromic and fluorescent properties of the inclusion complex endow it with practical utility in inkless printing, ammonia sensing, and multiple anti-counterfeiting .

Application 4: Synthesis of Biologically Active Terphenyls

- Summary of the Application : 4-Fluorophenylboronic acid, a compound related to 2-(4-Fluorophenyl)-2-oxoacetic acid, is used to make novel biologically active terphenyls .

- Results or Outcomes : The outcome of using 4-Fluorophenylboronic acid is the production of biologically active terphenyls .

Application 5: Preparation of Phenylboronic Catechol Esters

- Summary of the Application : 2-Fluorophenylboronic acid, a compound related to 2-(4-Fluorophenyl)-2-oxoacetic acid, is used in the preparation of phenylboronic catechol esters . These esters are promising anion receptors for polymer electrolytes .

- Results or Outcomes : The outcome of using 2-Fluorophenylboronic acid is the production of phenylboronic catechol esters . These esters are promising anion receptors for polymer electrolytes .

Application 6: Antiviral Activity

- Summary of the Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . One of these derivatives, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A .

- Results or Outcomes : The synthesized compound showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

特性

IUPAC Name |

2-(4-fluorophenyl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGDGXWJSRZRAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-2-oxoacetic acid | |

CAS RN |

2251-76-5 | |

| Record name | 2-(4-fluorophenyl)-2-oxoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

For This Compound

9

Citations

Identification of polar metabolites of drug candidates during development is often challenging. Several prominent polar metabolites of 2-amino-1-(2-(4-fluorophenyl)-3-((4-fluorophenyl)…

Number of citations: 7

dmd.aspetjournals.org

Herein, an environmentally benign electrochemical protocol has been disclosed for the synthesis of quinazolin-4(3H)-one derivatives from readily available α‑keto acids and 2-…

Number of citations: 18

www.sciencedirect.com

A novel one-pot multi-step domino strategy for the synthesis of functionalized 2-substituted acetic acids, 2-substituted (1,2,5-triarylpyrrolo[3,2-c]pyridin-3-yl)acetates and 2-substituted-(1,…

Number of citations: 2

pubs.rsc.org

A photocatalyst-free radical cleavage of α-diazo sulfonium salts has been developed for the first time. The reaction provides an efficient method for the generation of diazomethyl …

Number of citations: 5

pubs.acs.org

Over the past few decades, an impressive array of C–H activation methodology has been developed for organic synthesis. However, due to the inherent inertness of the C–H bonds (eg …

Number of citations: 33

pubs.rsc.org

A facile and efficient protocol for palladium-catalyzed C8-selective acylation of quinoline N-oxides with α-oxocarboxylic acids has been developed. In this approach, N-oxide was …

Number of citations: 78

pubs.acs.org

An efficient regioselective acylation reaction of pyrazine with α‐oxocarboxylic acid via silver catalysis has been developed. The desired acyl substituted pyrazine derivatives were …

Number of citations: 12

chemistry-europe.onlinelibrary.wiley.com

In this study, 2,3-dicyanopyrazino phenanthrene (DCPP), a commodity chemical that can be prepared at an industrial scale, was used as a photocatalyst in lieu of Ru or Ir complexes in …

Number of citations: 8

pubs.acs.org

Cp*Ir complexes bearing a 2-picolinamide moiety serve as effective catalysts for the direct reductive amination of ketonic compounds to give primary amines under transfer …

Number of citations: 35

pubs.acs.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2960728.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2960729.png)

![1-(3-fluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2960732.png)

![N-[(1-Methyl-3-phenylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2960733.png)

![N-(4-fluorobenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2960735.png)

![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2960738.png)

amino}acetamide](/img/structure/B2960750.png)